molecular formula C7H7BrClN3 B1382078 5-bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine CAS No. 959799-08-7

5-bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine

Cat. No.: B1382078
CAS No.: 959799-08-7
M. Wt: 248.51 g/mol
InChI Key: QOZHHZIFJBEYDM-UHFFFAOYSA-N
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Description

“5-bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine” is a chemical compound with the molecular formula C9H11BrClN3 . It is a pyrimidin-4-amine derivative .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring which is essentially planar . The InChI string representation of the molecule is InChI=1S/C9H11BrClN3/c10-7-5-12-9(11)14-8(7)13-6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13,14) .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 276.56 g/mol . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass and monoisotopic mass of the molecule is 274.98249 g/mol .

Scientific Research Applications

Synthesis and Antimicrobial Activity


A series of novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives were synthesized and characterized by various spectral studies. These derivatives demonstrated significant in vitro antibacterial and antifungal activities against pathogenic bacterial and fungal strains, indicating potential use in antimicrobial applications (Ranganatha et al., 2018).

Synthesis and Antibacterial Evaluation


A methodology was introduced for synthesizing novel pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives. These derivatives were evaluated for their potential antibacterial activity, and some showed moderate antibacterial properties compared to reference drugs, hinting at their use in antibacterial treatment (Afrough et al., 2019).

Design and Synthesis of Novel Compounds


Novel trichloromethylated N-Azolylmethyl-1H-pyrimidin-2-ones and related N-Methylenaminones were synthesized, showcasing the versatility of 5-bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine as a precursor or intermediate in the creation of various compounds, potentially for medicinal chemistry applications (Zanatta et al., 2005).

Regioselectivity in Chemical Reactions


The regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was studied, showing the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product. This highlights the chemical reactivity and potential for creating targeted molecules in pharmaceutical synthesis (Doulah et al., 2014).

Synthesis for Diverse Applications


The presence of halogen functionalities on the pyrimidine nucleus renders the products of certain synthesis processes as versatile synthetic intermediates for easy diversification. This property is useful for creating a wide range of compounds, potentially applicable in various scientific research fields (Tang et al., 2014).

Properties

IUPAC Name

5-bromo-2-chloro-N-prop-2-enylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN3/c1-2-3-10-6-5(8)4-11-7(9)12-6/h2,4H,1,3H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZHHZIFJBEYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 5-bromo-2,4-dichloropyrimidine (5.0 g, 22 mmol), allylamine (1.98 mL, 26.4 mmol), and diisopropylethylamine (5.6 mL, 33.0 mmol) are stirred in ethanol (100 mL) at 50° C. overnight. The solvent is removed in vacuo and the residue is partitioned between ethyl acetate and saturated aqueous ammonium chloride solution. The organic layer is washed with brine, dried over anhydrous sodium sulfate and evaporated to provide Allyl-(5-bromo-2-chloro-pyrimidin-4-yl)-amine as a white crystalline solid (89%), which is used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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